molecular formula C9H11ClN2 B13109788 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride

Cat. No.: B13109788
M. Wt: 182.65 g/mol
InChI Key: FTVHXLCCRNKRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine with a suitable pyrrole derivative in the presence of a catalyst . The reaction conditions often involve refluxing in ethanol with a few drops of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated pyridine or pyrrole derivatives .

Scientific Research Applications

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride is unique due to its specific combination of pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its presence in tobacco and potential health effects also distinguish it from other similar compounds .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine;hydrochloride

InChI

InChI=1S/C9H10N2.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h1-2,4,6H,3,5,7H2;1H

InChI Key

FTVHXLCCRNKRRE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC=CC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.